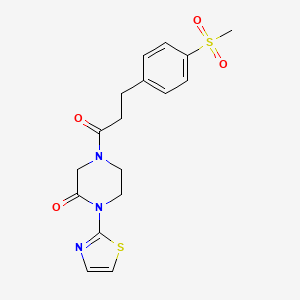

4-(3-(4-(Methylsulfonyl)phenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-[3-(4-methylsulfonylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S2/c1-26(23,24)14-5-2-13(3-6-14)4-7-15(21)19-9-10-20(16(22)12-19)17-18-8-11-25-17/h2-3,5-6,8,11H,4,7,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVVRAGSYTZBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCN(C(=O)C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(4-(Methylsulfonyl)phenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in inflammatory processes, cancer progression, and neurological disorders.

1. Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory properties. It acts by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation. A study demonstrated that derivatives similar to this compound effectively reduced inflammation in animal models by decreasing prostaglandin levels, thus supporting its potential use as a non-steroidal anti-inflammatory drug (NSAID) .

2. Anticancer Properties

The compound has shown promising results in vitro against several cancer cell lines. Its mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of cell cycle progression. For instance, a study reported that the compound significantly inhibited the proliferation of breast cancer cells by inducing G1 phase arrest .

3. Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and inflammation in neuronal cells, which are key factors in conditions like Alzheimer's disease. In vitro studies have shown that it can reduce neuronal cell death induced by amyloid-beta peptide .

Research Findings and Case Studies

The mechanisms by which this compound exerts its biological effects include:

- COX Inhibition : By inhibiting COX enzymes, the compound decreases the production of inflammatory mediators.

- Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells.

- Oxidative Stress Reduction : The compound enhances antioxidant defenses within cells, protecting against damage.

Comparison with Similar Compounds

Key Observations :

- The methylsulfonyl group in the target compound introduces strong electron-withdrawing and polar characteristics, likely improving aqueous solubility compared to analogs with thiophene or aryl groups .

- Cinnamoyl derivatives (e.g., ) exhibit rigid planar structures due to the propenone moiety, whereas the target compound’s propanoyl chain may offer greater conformational flexibility.

Urea-Based Piperazine-Thiazole Hybrids

Several urea-linked analogs () share the piperazine-thiazole scaffold but differ in functional groups:

Key Observations :

- Urea derivatives generally exhibit higher melting points (188–207°C) due to strong hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

While specific activity data for the target compound are unavailable, insights can be drawn from analogs:

- Anticancer Potential: Piperazine-cinnamoyl hybrids (e.g., ) show neuroprotective and anticancer activity, suggesting the target’s propanoyl chain could be optimized for similar targets.

- Solubility : The methylsulfonyl group may enhance solubility compared to methylthiophene (logP reduction by ~1–2 units) .

- Synthetic Feasibility : Yields for urea derivatives (70–88%) and cinnamoyl analogs (~65–88%) indicate that the target compound’s synthesis could follow efficient coupling protocols .

Q & A

Basic Questions

Q. What are the common synthetic pathways for preparing piperazine-thiazole derivatives like 4-(3-(4-(Methylsulfonyl)phenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a thiazole moiety to a piperazine core via nucleophilic substitution or amidation. For example, hydrogenation of intermediates (e.g., 2,3-diazetidinone) can introduce key functional groups . The methylsulfonylphenyl group may be introduced via sulfonation or coupling reactions using reagents like methylsulfonyl chloride under controlled pH. Purification often employs column chromatography with gradients of ethyl acetate/hexane.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the piperazine-thiazole linkage and methylsulfonyl substitution.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in analogous piperazine derivatives .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity ≥97%, as per pharmacopeial standards .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

- Methodological Answer : Utilize factorial experimental designs (e.g., randomized block designs with split-split plots) to evaluate variables like temperature, catalyst loading, and solvent polarity . For instance, increasing reaction temperature from 25°C to 60°C may enhance coupling efficiency but risks decomposition of the thiazole ring. Response surface methodology (RSM) can identify optimal conditions while minimizing side reactions.

Q. How should discrepancies between spectroscopic data and computational predictions be resolved?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or crystal packing. For example, X-ray diffraction of a related piperazine-thiazole compound revealed non-planar conformations not predicted by DFT calculations . Validate computational models using solvent-parameterized simulations (e.g., COSMO-RS) and cross-check with 2D NOESY NMR to detect through-space interactions.

Q. What strategies are effective for validating the biological targets of this compound in vitro?

- Methodological Answer :

- Molecular Docking : Screen against databases (e.g., PDB) to identify potential targets like kinases or GPCRs. Prioritize binding pockets with high complementarity to the methylsulfonyl and thiazole groups.

- Functional Assays : Use calcium flux or cAMP assays to confirm target modulation. For example, piperazine derivatives have shown activity against neurological targets in randomized, blinded studies .

- Selectivity Profiling : Employ kinase panels or receptor-binding assays to rule off-target effects.

Key Methodological Considerations

- Stability Studies : Assess hydrolytic degradation under accelerated conditions (40°C/75% RH) using HPLC-MS. Acidic/basic buffers (pH 1–10) can identify labile bonds (e.g., propanoyl linker) .

- Data Reproducibility : Document reaction parameters (e.g., inert atmosphere, drying time for intermediates) to minimize batch-to-batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.